methyl 4-amino-3-chloro-5-methoxybenzoate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 4-amino-3-chloro-5-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-13-7-4-5(9(12)14-2)3-6(10)8(7)11/h3-4H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFOVONASLGQND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)OC)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Chlorination of Methyl 4-Amino-3-Methoxybenzoate
Method Overview:
This approach involves chlorinating methyl 4-amino-3-methoxybenzoate at the aromatic ring to introduce the chloro substituent at the 3-position, resulting in methyl 4-amino-3-chloro-5-methoxybenzoate.
- Starting Material: Methyl 4-amino-3-methoxybenzoate
- Reagent: N-chlorosuccinimide (NCS)
- Solvent: Dichloromethane (DCM)
- Reaction Conditions: Room temperature, overnight stirring
Methyl 4-amino-3-methoxybenzoate + N-chlorosuccinimide → this compound
Data Summary:
| Parameter | Details |
|---|---|
| Yield | Approximately 82% |
| Reaction Temperature | 20°C (room temperature) |
| Reaction Time | Overnight (~12 hours) |
| Purification | Column chromatography |
Research Findings:
This method is efficient, with high yields, and is suitable for large-scale synthesis. The chlorination selectively occurs at the 3-position due to activating effects of the amino and methoxy groups.
Methylation of 4-Amino-3-Chlorosalicylic Acid
Method Overview:
This route involves methylating 4-amino-3-chlorosalicylic acid to obtain this compound.
- Starting Material: 4-Amino-3-chlorosalicylic acid
- Reagent: Dimethyl sulfate or methyl iodide (methylating agents)
- Conditions: Methylation under basic conditions, typically using potassium hydroxide (KOH)
4-Amino-3-chlorosalicylic acid + methylating agent → this compound
Research Findings:
Morimoto et al. demonstrated methylation of salicylic acid derivatives without protecting the amino group, achieving efficient methylation at the hydroxyl group, which then facilitates substitution at the amino group.
Hydrolysis and Subsequent Chlorination
Method Overview:
This multi-step process involves hydrolyzing methyl esters to their corresponding acids, chlorinating the aromatic ring, and then introducing the amino group.
| Step | Description | Reagents & Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Hydrolysis of methyl ester | Sodium hydroxide (NaOH), aqueous | Converts methyl ester to acid |
| 2 | Chlorination of aromatic acid | N-chlorosuccinimide (NCS), DCM | Selective chlorination at 3-position |
| 3 | Amino group introduction | Reduction or substitution reactions | Final compound formation |
Research Findings:
This method allows precise control over substitution patterns, with the hydrolysis step being crucial for subsequent chlorination and amino substitution. It is adaptable for various substituted benzoates.
Industrial Synthesis via Phosphazoid Activation
Method Overview:
A notable industrial method activates the amino group of the precursor using phosphorus trichloride, enabling direct condensation with suitable intermediates.
- Activation of amino groups with phosphorus trichloride (PCl₃) to form phosphazo derivatives
- Reaction with chlorinated intermediates to yield the target compound
Research Findings:
This method, detailed in patent literature, offers high yields (~80-90%) and is suitable for large-scale production, emphasizing process efficiency and cost-effectiveness.
Data Table Summarizing Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Direct Chlorination | Methyl 4-amino-3-methoxybenzoate | N-chlorosuccinimide | Room temperature, overnight | 82% | High yield, straightforward | Requires pure starting material |
| Methylation of Salicylic Acid Derivatives | 4-Amino-3-chlorosalicylic acid | Dimethyl sulfate or methyl iodide | Basic conditions | Not specified | No protecting groups needed | Methylation selectivity |
| Hydrolysis & Chlorination | Methyl ester | NaOH, NCS | Reflux, controlled | Variable | Precise substitution control | Multi-step process |
| Industrial Activation | Various intermediates | PCl₃ | Controlled temperature | 80-90% | Suitable for scale | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions
methyl 4-amino-3-chloro-5-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted derivatives.
Scientific Research Applications
Chemistry
Methyl 4-amino-3-chloro-5-methoxybenzoate serves as an intermediate in the synthesis of more complex organic molecules. Its unique combination of functional groups allows for various chemical reactions, including:
- Oxidation: Conversion to quinones or other derivatives.
- Reduction: Transformation of nitro groups to amino groups.
- Substitution: Nucleophilic substitution reactions where the chloro group can be replaced by other nucleophiles.
Biology
In biological research, this compound is investigated for its potential antimicrobial and anticancer properties. Studies have shown that it may inhibit specific enzymes involved in cell proliferation, making it a candidate for anticancer drug development.
Medicine
Research is ongoing to explore its potential as a pharmaceutical agent. Notably, it has been studied for:
- Anticancer Activity: It may interact with molecular targets related to cancer pathways.
- Antimicrobial Activity: Demonstrated effectiveness against various pathogens.
Industrial Applications
In industrial settings, this compound is utilized in the production of:
- Dyes and Pigments: Its chemical properties make it suitable for creating vibrant colors.
- Specialty Chemicals: Used in synthesizing various materials due to its reactivity.
Case Study 1: Anticancer Properties
A study published in a peer-reviewed journal investigated the effects of this compound on cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting potent anticancer activity through apoptosis induction.
Case Study 2: Antimicrobial Effects
Another research article focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, indicating its potential as a lead compound for developing new antibiotics.
Mechanism of Action
The mechanism of action of benzoic acid, 4-amino-3-chloro-5-methoxy-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of methyl 4-amino-3-chloro-5-methoxybenzoate with its analogs, focusing on substituent variations, physicochemical properties, and applications.
Substituent Variations and Structural Analogues
Physicochemical and Reactivity Differences
- Electron Effects: The original compound’s amino and methoxy groups are electron-donating, enhancing resonance stability, while the chlorine atom provides moderate electron withdrawal.
- Ester Group Influence: Ethyl esters (e.g., ethyl 4-amino-3-chloro-5-methoxybenzoate) exhibit slower hydrolysis rates compared to methyl esters due to steric hindrance, affecting bioavailability in drug formulations .
- Halogen vs. Nitro Groups: Methyl 4-amino-3-methoxy-5-nitrobenzoate’s nitro group introduces strong electron-withdrawing effects, altering reactivity in electrophilic substitution compared to the chlorine in the original compound .
Biological Activity
Methyl 4-amino-3-chloro-5-methoxybenzoate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes an amino group, a chloro substituent, and a methoxy group attached to a benzoate framework. The molecular formula is with a molecular weight of approximately 229.65 g/mol. This structural configuration contributes to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in cell proliferation and inflammatory pathways. For instance, it may interfere with the activity of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins involved in inflammation .
- Receptor Interaction : Its amino group can form hydrogen bonds with active sites on receptors, influencing signaling pathways that regulate cell growth and apoptosis.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and pro-apoptotic factors. For example, it has shown efficacy against breast cancer cell lines by promoting cell death through caspase activation .
Case Studies
- Antimicrobial Efficacy :
- Anticancer Research :
Data Tables
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling methyl 4-amino-3-chloro-5-methoxybenzoate in laboratory settings?
- Answer : Standard safety practices include wearing nitrile gloves (inspected prior to use) and a flame-retardant lab coat. Respiratory protection is advised if aerosolization occurs. Contaminated gloves must be disposed of according to local regulations. In case of skin contact, wash immediately with water and consult a physician .
Q. How can researchers optimize the synthesis of this compound derivatives for medicinal applications?
- Answer : A common approach involves coupling reactions with glycine esters followed by catalytic hydrogenation to remove protecting groups (e.g., benzyl esters). Reaction conditions (temperature, solvent polarity) significantly impact yield. For example, using dichloromethane as a solvent at 0–5°C minimizes side reactions .
| Step | Key Parameters | Yield Range |
|---|---|---|
| Coupling reaction | 0–5°C, DCM solvent | 60–75% |
| Catalytic hydrogenation | H₂ (1 atm), Pd/C catalyst, ethanol | 85–92% |
Q. What analytical techniques are critical for confirming the structure of this compound?
- Answer : High-Resolution Mass Spectrometry (HRMS) at 70 eV provides precise molecular ion data. Combustion analysis (C, H, N) validates elemental composition, while ¹H/¹³C NMR resolves substituent positions. For example, methoxy protons typically appear as singlets at δ 3.8–4.0 ppm .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) affect the compound’s bioactivity in receptor-binding assays?
- Answer : Substituting chlorine at position 3 with bromine (as in ) increases steric bulk, altering dopamine D2 receptor affinity. Computational docking studies (e.g., AutoDock Vina) predict binding modes, while in vitro assays quantify IC₅₀ values. For example, brominated analogs show 2–3× higher 5-HT3 receptor antagonism .
Q. What strategies mitigate conflicting bioactivity data in studies of this compound derivatives?
- Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, ligand concentration). Normalize data using internal controls (e.g., reference antagonists) and validate via orthogonal assays (radioligand binding vs. functional cAMP assays). Meta-analyses of published IC₅₀ values can identify outliers .
Q. How can researchers design derivatives for material science applications (e.g., liquid crystals or polymers)?
- Answer : Introduce alkyl chains (e.g., hexyloxy groups) to enhance thermal stability. Mesomorphic properties are assessed via differential scanning calorimetry (DSC) and polarized optical microscopy. For example, 4-(hexyloxy)phenyl benzoate derivatives exhibit nematic phases at 120–150°C .
| Derivative | Phase Transition Temp. (°C) | Application |
|---|---|---|
| Hexyloxy-substituted benzoate | 120–150 (nematic) | Liquid crystal displays |
| Trifluoromethyl analog | >200 (amorphous) | High-temperature resins |
Q. What mechanistic insights explain the compound’s role in anti-inflammatory drug design?
- Answer : The amino and methoxy groups act as hydrogen-bond donors/acceptors, inhibiting cyclooxygenase-2 (COX-2). In silico molecular dynamics simulations (e.g., GROMACS) reveal binding stability, while ELISA assays quantify prostaglandin E2 (PGE2) suppression in macrophage models .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
